molecular formula C21H24O7 B10825271 8-EpidiosbulbinEacetate

8-EpidiosbulbinEacetate

Cat. No.: B10825271
M. Wt: 388.4 g/mol
InChI Key: DYSOIAQEKRDXRB-LKMUTLMISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Epidiosbulbin E acetate typically involves the extraction from Dioscorea bulbifera L. The compound can be isolated using solvent extraction methods followed by chromatographic techniques to purify the desired product .

Industrial Production Methods

The use of advanced chromatographic techniques and solvent systems would be essential to obtain high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-Epidiosbulbin E acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Epidiosbulbin E acetate. These derivatives often exhibit different biological activities and can be used for further research .

Scientific Research Applications

8-Epidiosbulbin E acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Epidiosbulbin E acetate involves its metabolic activation to reactive intermediates, such as cis-enedial. These intermediates can modify lysine and cysteine residues in proteins, leading to protein adduction and subsequent biological effects. The compound primarily affects hepatic cells by disrupting bile acid metabolism and taurine and hypotaurine metabolism .

Comparison with Similar Compounds

8-Epidiosbulbin E acetate is compared with other furanoid diterpenoid lactones, such as Diosbulbin B and Diosbulbin C. These compounds share similar structural features but differ in their biological activities and toxicity profiles. 8-Epidiosbulbin E acetate is unique due to its broad-spectrum antibacterial activity and specific metabolic pathways .

List of Similar Compounds

  • Diosbulbin B
  • Diosbulbin C
  • Diosbulbin D

Conclusion

8-Epidiosbulbin E acetate is a significant compound with diverse applications in scientific research. Its unique chemical properties and biological activities make it a valuable subject for further study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15-,16-,17-,18+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSOIAQEKRDXRB-LKMUTLMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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